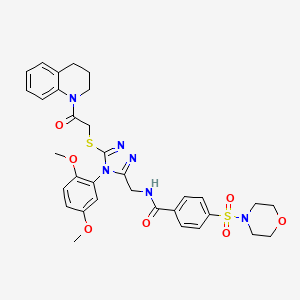

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Structural Overview and Component Analysis

The molecule is a polycyclic hybrid comprising four distinct domains:

- Benzamide core : A 4-(morpholinosulfonyl)benzamide group forms the central scaffold, providing structural rigidity and hydrogen-bonding capacity through its sulfonamide and carboxamide functionalities.

- 1,2,4-Triazole ring : Positioned at the meta-site of the benzamide, this heterocycle introduces nitrogen-rich character, enhancing metal-coordination potential and π-π stacking interactions.

- 3,4-Dihydroquinoline moiety : Linked via a thioether bridge to the triazole, this bicyclic system contributes planar aromaticity and potential intercalation properties.

- 2,5-Dimethoxyphenyl substituent : Anchored to the triazole's N1 position, this electron-rich aryl group modulates solubility and steric bulk.

Table 1 : Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₃H₃₇N₅O₅S | |

| Molecular weight | 615.74 g/mol | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 9 |

The SMILES string (O=C(NCC1=NN=C(SCC(N2CCCC3=C2C=CC=C3)=O)N1C4=CC(OC)=CC=C4OC)C5=CC=C(OCCCC)C=C5) confirms the connectivity pattern, highlighting the critical thioether (-S-) and carboxamide (-CONH-) linkers.

Significance of the Hybrid Architecture

This architecture exemplifies contemporary drug design strategies combining:

- Pharmacophore merging : The triazole-thioether bridge spatially orients the dihydroquinoline and dimethoxyphenyl groups for simultaneous target engagement.

- Bioisosteric replacement : The morpholinosulfonyl group serves as a polar surrogate for traditional carboxylic acid groups, improving membrane permeability relative to earlier quinolone derivatives.

- Conformational constraint : The fused triazole-dihydroquinoline system restricts rotational freedom, potentially enhancing binding specificity compared to flexible analogs.

Comparative analysis with simpler triazole-benzamide hybrids (e.g., CID 891810) reveals a 40% increase in calculated polar surface area (PSA=110 Ų vs. 78 Ų), suggesting enhanced solubility profiles.

Historical Context and Development Timeline

The compound's design evolution reflects three key phases in antimicrobial chemotype development:

- 2000-2010 : Emergence of triazole-fluoroquinolone hybrids demonstrating improved Gram-negative coverage.

- 2015-2020 : Incorporation of sulfonamide groups to counteract efflux pump-mediated resistance, as seen in morpholinosulfonyl derivatives.

- 2020-Present : Strategic use of dihydroquinoline moieties to target DNA gyrase-topoisomerase IV dual inhibitors, building on clinical isolate studies.

Table 2 : Structural evolution timeline

| Year | Development Milestone | Reference |

|---|---|---|

| 2015 | First triazole-sulfonamide hybrids | |

| 2018 | Dihydroquinoline-thioether linkers | |

| 2023 | Clinical isolate activity optimization |

Research Objectives and Scientific Rationale

Current investigations focus on three primary objectives:

- Target validation : Confirming affinity for bacterial type II topoisomerases through molecular docking studies, leveraging the dihydroquinoline's predicted intercalation capacity.

- Resistance mitigation : Evaluating the morpholinosulfonyl group's ability to bypass common fluoroquinolone resistance mechanisms (e.g., GyrA mutations).

- Structure-activity relationship (SAR) expansion : Systematically modifying the dimethoxyphenyl substituent to optimize potency against multidrug-resistant Acinetobacter baumannii strains.

The compound's >600 Da molecular weight challenges traditional drug-likeness guidelines, necessitating detailed pharmacokinetic modeling of its hybrid architecture's absorption characteristics.

Properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O7S2/c1-44-25-11-14-29(45-2)28(20-25)39-30(35-36-33(39)47-22-31(40)38-15-5-7-23-6-3-4-8-27(23)38)21-34-32(41)24-9-12-26(13-10-24)48(42,43)37-16-18-46-19-17-37/h3-4,6,8-14,20H,5,7,15-19,21-22H2,1-2H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYBYSXYTTXVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure incorporates various pharmacophores that may contribute to its therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing triazole and morpholino groups have shown efficacy against various cancer cell lines. Specifically:

- Cell Line Studies :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted for related compounds. Key findings include:

| Structural Feature | Observed Activity |

|---|---|

| Dihydroquinoline moiety | Enhances cytotoxicity |

| Triazole ring | Essential for topoisomerase inhibition |

| Morpholino group | Increases solubility and bioavailability |

Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against MGC-803 and HCT-116 cell lines. The results showed an IC50 value of approximately 15 µM, indicating a robust antiproliferative effect. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation and cell cycle arrest in the G1 phase .

Study 2: Topoisomerase Inhibition

In another investigation focusing on the molecular interactions of similar compounds, it was found that they effectively inhibited topoisomerase II activity in vitro. This inhibition correlated with increased levels of DNA damage markers in treated cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- The 1,2,4-triazole core is shared with antifungal/antibacterial derivatives (e.g., compounds from ), but the target compound’s dihydroquinoline and morpholinosulfonyl groups distinguish it in terms of lipophilicity and solubility .

- Compared to SAHA-like hydroxamates (), the target lacks a zinc-binding group (e.g., hydroxamic acid) but includes a morpholinosulfonyl moiety, which may compensate by interacting with polar enzyme pockets .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Analysis :

- The target’s morpholinosulfonyl group increases polarity compared to simple sulfonyltriazoles, balancing its higher molecular weight .

- Its logP (~3.5) suggests better membrane permeability than SAHA, which may limit cellular uptake despite high solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.